molecular formula C19H19N5O2S2 B14938291 N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide

Cat. No.: B14938291
M. Wt: 413.5 g/mol
InChI Key: YCAGKBVICPHHEX-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-based derivative featuring a thieno[2,3-d]pyrimidin-2-ylmethyl sulfanyl acetamide scaffold. Its structure integrates a benzimidazole moiety linked via a sulfanyl bridge to a thienopyrimidine ring substituted with a hydroxy group and an isopropyl chain. The thienopyrimidine core is notable for its planar heterocyclic system, which may enhance π-π stacking interactions in biological targets, while the isopropyl group introduces steric bulk that could influence binding specificity.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C19H19N5O2S2/c1-10(2)14-7-11-17(26)22-15(23-18(11)28-14)8-27-9-16(25)24-19-20-12-5-3-4-6-13(12)21-19/h3-7,10H,8-9H2,1-2H3,(H,22,23,26)(H2,20,21,24,25)

InChI Key

YCAGKBVICPHHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Synthesis of the Thienopyrimidine Moiety: This involves the cyclization of appropriate thiophene derivatives with guanidine or similar reagents.

    Coupling Reaction: The benzimidazole and thienopyrimidine intermediates are then coupled using a suitable linker, such as a sulfanylacetamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Benzimidazole-thienopyrimidine 4-hydroxy-6-isopropyl thieno[2,3-d]pyrimidin-2-ylmethyl sulfanyl Not explicitly reported -
N-(4-Acetylphenyl)-2-{[(1H-benzimidazol-2-yl)methyl]sulfanyl}acetamide (4a) Benzimidazole-acetamide 4-Acetylphenyl Antiproliferative (IC50 values N/A)
2-{[(1H-Benzimidazol-2-yl)methyl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (4h) Benzimidazole-acetamide Pyrazolyl with methyl and phenyl groups 79% yield; antiproliferative
3-(2-(1H-benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-benzamide 2,4-Dinitrophenyl; benzamide linkage Antimicrobial, anticancer
N-(4-Acetylphenyl)-2-[(1H-benzimidazol-2-yl)methanesulfinyl]acetamide (5a) Benzimidazole-sulfoxide acetamide Sulfoxide (oxidized sulfide) + 4-acetylphenyl Enhanced solubility/activity

Key Structural and Functional Differences

  • Thienopyrimidine vs. Phenyl/Pyrazolyl Groups: The target compound’s thienopyrimidine ring distinguishes it from analogs with phenyl (4a, W1) or pyrazolyl (4h) substituents. Thienopyrimidines are known for their electron-deficient aromatic systems, which may improve DNA intercalation or kinase inhibition compared to simpler phenyl groups .
  • Sulfanyl vs. Sulfoxide Linkages : The sulfide bridge in the target compound contrasts with sulfoxide derivatives (e.g., 5a). Sulfoxides generally exhibit higher polarity and solubility, which may enhance bioavailability but reduce membrane permeability .
  • Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): W1’s 2,4-dinitrophenyl group (strong EWG) likely increases electrophilicity, aiding in covalent interactions with biological targets, as seen in its antimicrobial activity .

Research Findings and Implications

  • Antiproliferative Potential: Analogs such as 4h and 4i demonstrate moderate to high antiproliferative activity, suggesting the target compound’s thienopyrimidine core could similarly inhibit cancer cell proliferation via topoisomerase or kinase modulation .
  • Antimicrobial Activity: The benzamide derivative W1 highlights the role of EWGs in enhancing antimicrobial efficacy, a trait that could be replicated in the target compound through its hydroxy and thienopyrimidine groups .
  • Metabolic Stability : The sulfide linkage in the target may confer greater metabolic stability than sulfoxides, which are prone to further oxidation in vivo .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a synthetic compound that combines the benzimidazole and thienopyrimidine moieties. These structural features are associated with various biological activities, particularly in antimicrobial and anticancer research. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of compounds like this compound are primarily linked to their ability to inhibit specific enzymes and interfere with microbial growth. The combination of benzimidazole and thienopyrimidine has been shown to exhibit significant antimicrobial , antiproliferative , and anticancer activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thienopyrimidine and benzimidazole derivatives. The compound under investigation has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans32 µg/mL

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of specific enzymes crucial for microbial survival. For instance, thienopyrimidine derivatives have been shown to selectively inhibit enzymes like TrmD in Pseudomonas aeruginosa, which is essential for bacterial RNA modification. This selective inhibition can lead to reduced bacterial viability without affecting human cells significantly.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers synthesized various thienopyrimidine-benzimidazole hybrids and evaluated their antimicrobial activity against resistant strains of bacteria. The results indicated that the hybrid containing the compound exhibited superior activity against Pseudomonas aeruginosa compared to standard antibiotics, highlighting its potential as a novel therapeutic agent .
  • Docking Studies : Molecular docking studies have been performed to investigate the binding affinity of this compound to target enzymes such as TrmD. The results showed a high binding affinity, suggesting that modifications in the molecular structure could enhance its efficacy against resistant bacterial strains .

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